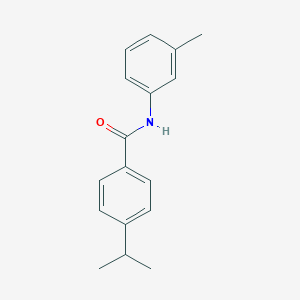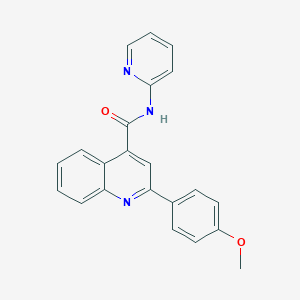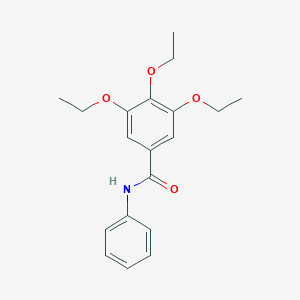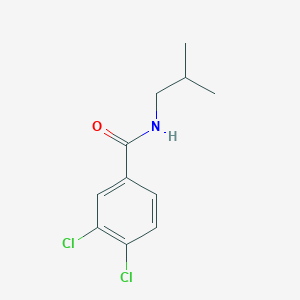
9,9-Bis(4-bromophenyl)fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis(4-bromophenyl)fluorene (BHPF) is a compound with a cardo-ring structure. It is an important raw material used in various applications . The molecule consists of two bromophenyl groups attached to a fluorene backbone.
Synthesis Analysis
Several methods have been explored for the synthesis of 9,9-Bis(4-bromophenyl)fluorene. One notable approach involves the use of bifunctional ionic liquids (BFILs) as catalysts. These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH). Through structural design, BFILs have been synthesized and characterized by NMR and MS. The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol have been studied. Notably, BFIL catalyst 6c achieves nearly 100% conversion of 9-fluorenone with a high selectivity for 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .
Molecular Structure Analysis
The molecular formula of 9,9-Bis(4-bromophenyl)fluorene is C25H16Br2, with a molecular weight of 476.21 g/mol. The compound exhibits a cardo-ring structure, which contributes to its unique properties .
Chemical Reactions Analysis
Bisphenol compounds are typically produced from the condensation reaction of aldehydes (or ketones) and phenol. In the case of 9,9-Bis(4-bromophenyl)fluorene, the specific synthetic pathway may involve the reaction of bromophenyl groups with fluorenone. Further investigation into the detailed reaction mechanism would be valuable .
作用機序
Target of Action
The primary target of 9,9-Bis(4-bromophenyl)fluorene is the condensation reaction of 9-fluorenone and phenol . This compound is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .
Mode of Action
The mode of action of 9,9-Bis(4-bromophenyl)fluorene involves a condensation reaction of 9-fluorenone and phenol under acidic catalysis .
Biochemical Pathways
The biochemical pathway of 9,9-Bis(4-bromophenyl)fluorene involves the condensation reaction of 9-fluorenone and phenol . This reaction is catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
Result of Action
The result of the action of 9,9-Bis(4-bromophenyl)fluorene is the production of 9,9-bis(4-hydroxyphenyl)fluorene . This compound is an important raw material for the production of various materials with high thermal stability and good optical properties .
Action Environment
The action environment of 9,9-Bis(4-bromophenyl)fluorene involves the use of bifunctional ionic liquids (BFILs) as catalysts . These BFILs, which contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH), are considered a new type of green solvent and catalyst . They have been widely used in separation, electrochemistry, and organic synthesis . The environmental factors that influence the compound’s action, efficacy, and stability would be an interesting area for future research.
特性
IUPAC Name |
9,9-bis(4-bromophenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLUEKUYMRVDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443607 |
Source


|
| Record name | 9,9-bis(4-bromophenyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-bromophenyl)fluorene | |
CAS RN |
128406-10-0 |
Source


|
| Record name | 9,9-bis(4-bromophenyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the incorporation of 9,9-Bis(4-bromophenyl)fluorene into a poly(fluorene) copolymer affect its optical properties compared to homopolymers of di-n-hexylfluorene?
A1: The study investigated a copolymer of 9,9-Bis(4-bromophenyl)fluorene and 2,7-dibromo-9,9-di-n-hexylfluorene, end-capped with 2-bromofluorene []. While the research doesn't directly compare this copolymer to di-n-hexylfluorene homopolymers, it highlights that incorporating 9,9-Bis(4-bromophenyl)fluorene introduces structural distortion within the polymer chain. This distortion likely influences the polymer's ability to form aggregates, which significantly impacts its absorption properties. The study primarily focuses on understanding aggregate and excimer formation mechanisms in poly(fluorene)s rather than directly comparing specific polymer structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)








![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
